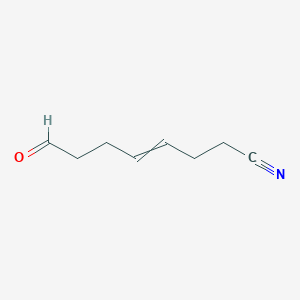

8-Oxooct-4-enenitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63049-54-7 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

8-oxooct-4-enenitrile |

InChI |

InChI=1S/C8H11NO/c9-7-5-3-1-2-4-6-8-10/h1-2,8H,3-6H2 |

InChI Key |

LCLZMVCNANTQMR-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=O)C=CCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Oxooct 4 Enenitrile and Its Chemical Congeners

Retrosynthetic Analysis of 8-Oxooct-4-enenitrile: Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is systematically dismantled into simpler, commercially available starting materials. For this compound, several logical disconnections can be envisioned, primarily revolving around the formation of the carbon-carbon bonds and the introduction of the key functional groups.

A primary disconnection strategy would target the C4-C5 double bond, suggesting an olefination reaction such as a Wittig reaction, Horner-Wadsworth-Emmons reaction, or a cross-metathesis reaction. This approach breaks the molecule into two key fragments: a C4 aldehyde or phosphonium (B103445) salt and a C4 keto-nitrile or a terminal alkene.

Another viable disconnection is at the C2-C3 or C6-C7 single bonds, which could be formed through nucleophilic attack of an appropriate organometallic reagent or an enolate. For instance, disconnecting the C6-C7 bond leads to a C6 electrophile and a two-carbon nucleophile.

Finally, the nitrile and ketone functionalities can be considered as products of functional group interconversions. The nitrile could arise from a primary halide or an amide, while the ketone could be the result of the oxidation of a secondary alcohol. These disconnections provide a roadmap for the design of synthetic routes.

De Novo Synthesis Approaches to the this compound Skeleton

Based on the retrosynthetic analysis, several de novo synthesis strategies can be proposed to construct the this compound skeleton. These can be broadly categorized into convergent and linear pathways.

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the target molecule from a single starting material. lumenlearning.com | Simpler planning. | Lower overall yield for long sequences. wikipedia.org |

| Convergent | Independent synthesis of fragments followed by their coupling. wikipedia.orglumenlearning.com | Higher overall yield, greater flexibility. chemistnotes.com | Requires more complex planning and fragment synthesis. pediaa.com |

Exploitation of Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Olefin Metathesis)

The construction of the eight-carbon backbone of this compound relies on robust carbon-carbon bond-forming reactions.

Cross-coupling reactions , such as the Suzuki, Stille, or Negishi couplings, could be employed in a convergent strategy. For example, a vinyl halide or triflate at C4 could be coupled with an organoboron or organotin reagent containing the keto-nitrile portion of the molecule.

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. nih.govresearchgate.net A cross-metathesis reaction between two simpler alkenes, one bearing the nitrile group and the other the ketone functionality, could directly generate the desired C4-C5 double bond. nih.gov Ring-closing metathesis could also be a viable strategy if a suitable diene precursor is synthesized. rsc.org

| Reaction | Description | Application to this compound Synthesis |

| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. | Formation of the C4-C5 double bond by reacting a C4-phosphonium ylide with a keto-aldehyde or a C4-aldehyde with a keto-phosphonium ylide. |

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions, often favoring the formation of (E)-alkenes. | Similar to the Wittig reaction, but can offer better stereoselectivity for the C4-C5 double bond. |

| Olefin Cross-Metathesis | A reaction between two terminal alkenes to form a new internal alkene, catalyzed by ruthenium or molybdenum complexes. researchgate.netmdpi.com | Coupling of a nitrile-containing terminal alkene with a ketone-containing terminal alkene to form the C4-C5 double bond. nih.gov |

Strategic Formation of the Nitrile, Ketone, and Alkene Moieties

The introduction of the three functional groups requires careful planning to ensure compatibility with the reaction conditions used in the carbon skeleton assembly.

The nitrile group can be introduced via nucleophilic substitution of a primary alkyl halide with a cyanide salt (e.g., NaCN or KCN). chemistrysteps.comchemistrysteps.com Alternatively, the dehydration of a primary amide using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) can yield the nitrile. chemistrysteps.comopenstax.org

The ketone functionality at C8 can be installed through various methods. Oxidation of a secondary alcohol is a common and reliable method. Alternatively, the reaction of a nitrile with a Grignard or organolithium reagent, followed by hydrolysis, can yield a ketone. openstax.orgyoutube.com

The alkene at C4 is a key structural feature. As mentioned, olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions are powerful methods for its construction. Olefin metathesis provides a modern and efficient alternative. nih.govresearchgate.net

Functional Group Interconversions Leading to this compound

Functional group interconversions (FGIs) are crucial for transforming readily available starting materials into the desired functionalities of the target molecule. For this compound, several FGI strategies can be proposed.

For instance, a precursor molecule containing a primary alcohol at C1 and a secondary alcohol at C8 could be synthesized. The primary alcohol could then be converted to the nitrile through a two-step process of oxidation to the aldehyde followed by conversion to the nitrile, or by conversion to a halide followed by cyanation. The secondary alcohol at C8 could be oxidized to the ketone in a separate step.

Another approach could involve the use of a protecting group strategy. For example, the ketone could be protected as a ketal while the nitrile is being introduced, to prevent unwanted side reactions.

| Functional Group | Precursor Functional Group | Reagents and Conditions |

| Nitrile | Primary Alcohol | 1. Oxidation (e.g., PCC, DMP) to aldehyde. 2. Conversion to nitrile (e.g., with tosylhydrazine then KCN). |

| Nitrile | Primary Amide | Dehydration (e.g., SOCl₂, P₂O₅). chemistrysteps.comopenstax.org |

| Ketone | Secondary Alcohol | Oxidation (e.g., PCC, DMP, Swern oxidation). |

| Ketone | Nitrile | 1. Grignard reagent (e.g., CH₃MgBr). 2. Acidic workup. youtube.com |

| Alkene | Aldehyde and Phosphonium Ylide | Wittig Reaction. |

Stereoselective and Enantioselective Synthesis Efforts towards Chiral this compound Derivatives

While this compound itself is achiral, the introduction of substituents along the carbon chain could create stereocenters, necessitating stereoselective or enantioselective synthetic methods.

For instance, if a substituent were present at C3 or C6, the synthesis would need to control the relative and absolute stereochemistry. This could be achieved by using chiral starting materials from the chiral pool, employing chiral auxiliaries to direct bond formations, or utilizing asymmetric catalysis.

Enantioselective synthesis of chiral nitriles is an active area of research. acs.org Methods such as the asymmetric Strecker synthesis or the hydrocyanation of alkenes using chiral catalysts could be adapted to introduce a chiral center adjacent to the nitrile group. acs.org

Furthermore, the geometry of the C4-C5 double bond can be controlled to some extent by the choice of olefination reaction. The Horner-Wadsworth-Emmons reaction often provides the (E)-isomer with high selectivity, while certain modifications of the Wittig reaction can favor the (Z)-isomer.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are pivotal in the development of modern synthetic routes. For a molecule like this compound, which contains both a ketone and a nitrile functional group along with unsaturation, sustainable approaches focus on minimizing hazardous reagents, reducing waste, and improving energy efficiency.

Biocatalytic Methods: One of the most promising green approaches for the synthesis of nitriles involves the use of enzymes, particularly aldoxime dehydratases. nih.govmdpi.com This biocatalytic method offers a cyanide-free route to nitriles, starting from readily available aldehydes. nih.gov The corresponding aldoxime of 8-oxooct-4-enal could be enzymatically dehydrated to yield this compound. These reactions are typically performed in aqueous media under mild conditions, significantly reducing the environmental impact. mdpi.com The high selectivity of enzymes minimizes the formation of byproducts, leading to higher purity and simplifying downstream processing. Research has demonstrated that biocatalytic nitrile synthesis can achieve high conversions, often exceeding 90%. mdpi.com

Photocatalytic Strategies: Visible-light photocatalysis has emerged as a powerful tool in green organic synthesis. The photocatalytic intermolecular Stetter reaction, for instance, can be employed to synthesize γ-keto nitriles with high yields, ranging from 80-95%. researchgate.net This method utilizes a photocatalyst to activate substrates under mild, ambient conditions, often in environmentally friendly solvents like water. researchgate.net For the synthesis of this compound, a suitable unsaturated aldehyde could be coupled with a nitrile-containing radical precursor under photocatalytic conditions. This approach avoids the use of stoichiometric and often toxic reagents common in traditional organic synthesis.

Traditional Methods and their Green Counterparts: Conventional methods for nitrile synthesis, such as ammoxidation and hydrocyanation, are effective but often involve harsh reaction conditions and the use of highly toxic reagents like hydrogen cyanide. nih.gov Ammoxidation requires high temperatures and catalysts, while hydrocyanation poses significant safety and environmental risks. nih.gov Green chemistry seeks to replace these methods with safer alternatives. For example, the development of catalytic systems that utilize non-toxic cyanide sources or cyanide-free pathways represents a significant step forward.

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Yields across Methodologies

| Synthetic Methodology | Typical Yield (%) | Atom Economy | Key Green Chemistry Aspects |

| Biocatalytic (Aldoxime Dehydratase) | >90 | High | Cyanide-free, mild conditions, aqueous media, high selectivity. nih.govmdpi.com |

| Photocatalytic Stetter Reaction | 80-95 | High | Use of visible light, mild conditions, often in green solvents. researchgate.net |

| Traditional Ammoxidation | Variable | Moderate | High temperatures, requires catalysts, potential for byproducts. nih.gov |

| Traditional Hydrocyanation | Variable | Moderate to High | Use of highly toxic hydrogen cyanide, significant safety concerns. nih.gov |

Analysis of Efficiency and Atom Economy:

Biocatalytic and photocatalytic methods generally exhibit higher atom economies compared to many traditional synthetic routes. This is because they often involve addition reactions or catalytic cycles where most of the atoms from the reactants are incorporated into the final product. For instance, the enzymatic dehydration of an aldoxime to a nitrile involves the loss of only a water molecule, leading to a very high atom economy. Similarly, photocatalytic reactions can be designed to be highly atom-economical.

Yield Comparison:

Reactivity Profiles and Mechanistic Investigations of 8 Oxooct 4 Enenitrile

Reactions Involving the Nitrile Group of 8-Oxooct-4-enenitrile

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles.

Nucleophilic Additions to the Nitrile (e.g., Grignard, Organolithium, Hydride Reductions)

Nucleophilic addition to the nitrile group is a fundamental reaction class for this functional group. nih.gov Strong nucleophiles, such as Grignard reagents and organolithium compounds, readily add to the electrophilic carbon of the nitrile. The initial addition product is an imine anion, which is typically hydrolyzed upon acidic workup to yield a ketone. masterorganicchemistry.comlibretexts.org

For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a ketone after hydrolysis.

Hydride reductions of nitriles offer a pathway to primary amines. libretexts.orgchemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group in this compound to a primary amine. The reaction proceeds through the addition of two hydride equivalents. libretexts.org

| Reagent | Expected Major Product (after workup) | Reaction Type |

| 1. CH₃MgBr, 2. H₃O⁺ | 9-Oxonon-5-enenitrile | Grignard Addition |

| 1. PhLi, 2. H₃O⁺ | 8-Oxo-8-phenylnon-4-enenitrile | Organolithium Addition |

| 1. LiAlH₄, 2. H₂O | 8-Aminonon-4-en-1-ol | Hydride Reduction |

Hydrolysis and Related Transformations of the Nitrile Functionality

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed.

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen activates the carbon towards nucleophilic attack by water.

Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile.

| Conditions | Intermediate | Final Product |

| H₃O⁺, Δ | 8-Oxooct-4-enamide | 8-Oxooct-4-enoic acid |

| NaOH, H₂O, Δ | 8-Oxooct-4-enamide | Sodium 8-oxooct-4-enoate |

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

While less common for simple nitriles, the nitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles in [3+2] cycloadditions to form five-membered heterocycles. For example, the reaction of this compound with an azide (R-N₃) in the presence of a suitable catalyst could potentially lead to the formation of a tetrazole derivative. Nitrile oxides are another class of 1,3-dipoles that react with alkenes to form isoxazolines. arkat-usa.org

Transformations at the Ketone Moiety of this compound

The ketone carbonyl group (C=O) in this compound is another key site of reactivity. The carbonyl carbon is electrophilic, and the adjacent α-carbons are acidic, allowing for a range of transformations. masterorganicchemistry.comlibretexts.orgacademie-sciences.fr

Alpha-Functionalization via Enolate Chemistry (e.g., Alkylation, Acylation, Halogenation)

The protons on the carbon atoms alpha to the ketone (C7 and C9) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles.

Alkylation: The enolate can be alkylated with alkyl halides.

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group.

Halogenation: In the presence of a halogen and acid or base, the α-position can be halogenated.

| Reaction | Reagent | Expected Product |

| Alkylation | 1. LDA, 2. CH₃I | 7-Methyl-8-oxooct-4-enenitrile |

| Acylation | 1. NaH, 2. CH₃COCl | 7-Acetyl-8-oxooct-4-enenitrile |

| Halogenation | Br₂, CH₃COOH | 7-Bromo-8-oxooct-4-enenitrile |

Nucleophilic Additions to the Carbonyl (e.g., Organometallic, Hydride Reductions, Wittig, Horner-Wadsworth-Emmons)

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. libretexts.orgyoutube.com

Organometallic Reagents: Grignard and organolithium reagents add to the carbonyl to form tertiary alcohols upon workup.

Hydride Reductions: Reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol without affecting the nitrile or the alkene.

Wittig Reaction: The Wittig reaction converts the ketone into an alkene using a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The nature of the ylide can influence the stereochemistry of the resulting double bond. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using a phosphonate (B1237965) carbanion, is a powerful method for the stereoselective synthesis of alkenes, typically favoring the (E)-isomer. wikipedia.orgnrochemistry.comorganicchemistrydata.orgorganic-chemistry.orgconicet.gov.ar

| Reagent/Reaction | Expected Product (after workup) | Key Feature |

| 1. CH₃MgBr, 2. H₃O⁺ | 8-Hydroxy-8-methylnon-4-enenitrile | Tertiary Alcohol Formation |

| NaBH₄, CH₃OH | 8-Hydroxynon-4-enenitrile | Secondary Alcohol Formation |

| Ph₃P=CH₂ (Wittig) | 8-Methyleneoct-4-enenitrile | Alkene Formation |

| (EtO)₂P(O)CH₂CO₂Et, NaH (HWE) | Ethyl 9-cyano-2-methylnona-2,6-dienoate | (E)-Alkene Predominance |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel) Involving the Ketone

The ketone functionality in this compound is a key site for carbon-carbon bond formation through condensation reactions. The presence of α-hydrogens on both sides of the carbonyl group allows for the formation of enolates, which can then act as nucleophiles.

In a classic Aldol condensation , this compound can undergo a self-condensation or a crossed condensation with another carbonyl-containing compound. Under basic conditions, a proton is abstracted from either the α-carbon adjacent to the ketone (C7) or the α-carbon on the other side (C9, which is a methyl group). The resulting enolate can then attack the electrophilic carbonyl carbon of another molecule of this compound. The initial product is a β-hydroxy ketone, which can subsequently dehydrate, especially under heating, to yield an α,β-unsaturated ketone. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. Sterically hindered bases would favor the formation of the kinetic enolate from the less substituted C9 position, while thermodynamic conditions would favor the more substituted enolate from the C7 position.

The Knoevenagel condensation provides another avenue for reactivity at the ketone group. This reaction involves the condensation of the ketone with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like ammonia or an amine. The active methylene compound's carbanion, stabilized by two electron-withdrawing groups, acts as the nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate readily undergoes dehydration to form a new carbon-carbon double bond. This reaction is particularly useful for synthesizing more complex α,β-unsaturated systems.

| Reaction Type | Reactant(s) | Catalyst | Product Type | Ref. |

| Aldol Self-Condensation | This compound | Base (e.g., NaOH) | β-Hydroxy ketone / α,β-Unsaturated ketone | |

| Crossed Aldol Condensation | This compound + Aldehyde/Ketone | Base or Acid | Crossed β-Hydroxy ketone / α,β-Unsaturated ketone | |

| Knoevenagel Condensation | This compound + Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated dinitrile/ester |

Reactivity of the Alkene Moiety in this compound

The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to a variety of addition and functionalization reactions.

Electrophilic Additions to the Double Bond (e.g., Halogenation, Hydrohalogenation, Hydration)

The alkene moiety readily undergoes electrophilic addition reactions . In halogenation , the addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, leading to anti-addition.

Hydrohalogenation , the addition of hydrogen halides (e.g., HBr, HCl), follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms (C5), and the halogen atom adds to the more substituted carbon (C4). However, in the presence of peroxides, the addition of HBr can proceed via a radical mechanism, leading to the anti-Markovnikov product.

Hydration of the double bond can be achieved under acidic conditions (e.g., using aqueous sulfuric acid). This reaction also follows Markovnikov's rule, leading to the formation of an alcohol at the C4 position.

| Reaction | Reagent(s) | Product | Regioselectivity |

| Halogenation | Br₂ or Cl₂ | 4,5-Dihalo-8-oxooctanenitrile | N/A |

| Hydrohalogenation | HBr or HCl | 4-Halo-8-oxooctanenitrile | Markovnikov |

| Hydration | H₂O, H₂SO₄ | 4-Hydroxy-8-oxooctanenitrile | Markovnikov |

Radical Reactions and Polymerization Initiatives

The alkene functionality can participate in radical reactions . For instance, radical addition of thiols (thio-ene reaction) can be initiated by light or a radical initiator, leading to the formation of a thioether.

Furthermore, the double bond makes this compound a potential monomer for polymerization . Under radical polymerization conditions, initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide, the double bond can open and link with other monomers to form a polymer chain. The presence of both a ketone and a nitrile group on the resulting polymer would offer further opportunities for post-polymerization modification.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The alkene in this compound can act as a dienophile in Diels-Alder reactions , a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org When reacted with a conjugated diene, a cyclohexene derivative is formed. The stereochemistry of the substituents on the dienophile is retained in the product. The presence of the electron-withdrawing nitrile and ketone groups, although not directly conjugated to the alkene, can influence the reactivity of the dienophile.

[2+2] Cycloaddition reactions , typically photoinitiated, can occur between the alkene of this compound and another alkene to form a cyclobutane ring. These reactions are synthetically useful for constructing four-membered ring systems.

Olefin Functionalization and Derivatization Strategies (e.g., Epoxidation, Dihydroxylation)

The double bond can be readily functionalized through various oxidation reactions. Epoxidation , using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into an epoxide. This three-membered ring is a versatile intermediate for further transformations.

Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or potassium permanganate (KMnO₄) under cold, basic conditions. This reaction results in the formation of a vicinal diol (a 1,2-diol) across the former double bond, with syn-stereochemistry.

| Reaction | Reagent(s) | Product Functional Group |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | Vicinal Diol |

Chemoselective and Regioselective Transformations of this compound

The presence of three distinct functional groups—ketone, alkene, and nitrile—in this compound presents challenges and opportunities for chemoselective and regioselective transformations. The choice of reagents and reaction conditions is crucial to selectively target one functional group while leaving the others intact.

For example, reduction of the ketone can be achieved chemoselectively using sodium borohydride (NaBH₄) without affecting the alkene or nitrile. Conversely, catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) would likely reduce both the alkene and the ketone, and potentially the nitrile under more forcing conditions.

The nitrile group can be selectively hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring heat, which might also promote reactions at the other functional groups. Therefore, milder enzymatic hydrolysis could be an alternative for selective transformation of the nitrile.

Regioselectivity is a key consideration in reactions involving the unsymmetrical alkene. As discussed, electrophilic additions predominantly follow Markovnikov's rule, while radical additions can be directed to the anti-Markovnikov product. In condensation reactions involving the ketone, the choice of base can influence the regioselectivity of enolate formation.

By carefully selecting the reaction pathway, it is possible to functionalize this compound at specific positions, making it a versatile building block in organic synthesis.

Tandem, Cascade, and Domino Reactions Exploiting Multiple Functionalities of this compound

Tandem, cascade, or domino reactions are powerful synthetic strategies where a single reaction setup initiates a sequence of intramolecular or intermolecular transformations. researchgate.net These processes are highly sought after for their atom and step economy, as they can rapidly build molecular complexity from simple starting materials without the need for isolating intermediates. nih.gov The structure of this compound, featuring a ketone, a carbon-carbon double bond, and a nitrile group, theoretically presents multiple reactive sites that could be exploited in such reaction sequences.

A hypothetical tandem reaction could, for instance, involve an initial reaction at the ketone or alkene, which then triggers a subsequent cyclization or addition reaction involving the nitrile group. However, a thorough review of scientific databases and research publications did not yield any studies that have investigated or reported such reactivity for this compound. The potential for this compound to participate in these elegant and efficient reaction pathways remains an unexplored area of chemical research.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 8 Oxooct 4 Enenitrile

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 8-Oxooct-4-enenitrile (C₈H₉NO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula. By comparing the experimentally measured mass to the theoretical mass, chemists can gain a high degree of confidence in the compound's identity.

Furthermore, fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), provides valuable information about the molecule's structure. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to piece together the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the nitrile group or cleavage adjacent to the carbonyl group.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Mass (m/z) |

| [C₈H₉NO + H]⁺ | 136.0757 |

| [C₈H₉NO + Na]⁺ | 158.0576 |

| [C₈H₉NO + K]⁺ | 174.0315 |

Note: This table represents theoretical values. Actual experimental data would be required for confirmation.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, multi-dimensional NMR experiments are crucial for establishing the complete bonding framework and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons along the octene chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the chemical shifts of the carbon atoms based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for connecting different spin systems identified by COSY and for establishing the positions of quaternary carbons and functional groups, such as the carbonyl and nitrile groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly important for assigning the stereochemistry of the double bond (E/Z configuration) in this compound by observing through-space interactions between protons on either side of the double bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 | ~118 | - | - |

| 2 | ~17 | ~2.5 | t |

| 3 | ~25 | ~2.4 | q |

| 4 | ~125 | ~5.6 | m |

| 5 | ~135 | ~5.7 | m |

| 6 | ~28 | ~2.3 | q |

| 7 | ~42 | ~2.6 | t |

| 8 | ~208 | ~2.1 | s |

Note: These are predicted values and would require experimental verification.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Presence and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.govresearchgate.net For this compound, these techniques would be used to confirm the presence of the key functional groups.

Nitrile (C≡N) stretch: A sharp, intense absorption band is expected in the IR spectrum around 2250 cm⁻¹.

Carbonyl (C=O) stretch: A strong absorption band should appear in the region of 1715 cm⁻¹, characteristic of a ketone.

Alkene (C=C) stretch: A medium intensity band around 1650 cm⁻¹ would indicate the presence of the carbon-carbon double bond.

By analyzing the precise frequencies and intensities of these bands, further insights into the molecule's conformation and electronic environment can be gained.

Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Chromophore Analysis and Chiral Recognition

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing systems containing chromophores (light-absorbing groups). The carbonyl group and the carbon-carbon double bond in this compound act as chromophores. The UV-Vis spectrum would likely show absorptions corresponding to n→π* and π→π* transitions.

If this compound were chiral (which is not the case for the parent structure, but could be for substituted derivatives), Circular Dichroism (CD) spectroscopy would be a powerful tool for its analysis. CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net This method would definitively establish the E/Z configuration of the double bond and provide detailed information about the preferred conformation of the molecule in the solid state.

Advanced hyphenated techniques (e.g., GC-IR, LC-NMR) for Complex Mixture Analysis

In many instances, compounds are not isolated in pure form but are part of complex mixtures. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for analyzing such samples. chemijournal.comnih.govresearchgate.netjetir.orgresearchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique separates volatile components of a mixture by GC and then acquires an IR spectrum of each component as it elutes. This would be useful for identifying this compound in a mixture with other volatile compounds.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For less volatile mixtures, LC can be used for separation, and the eluting peaks can be directly analyzed by NMR. This powerful technique allows for the full structural elucidation of components within a complex matrix without the need for prior isolation.

Computational and Theoretical Studies of 8 Oxooct 4 Enenitrile

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

The analysis of molecular orbitals is particularly crucial in understanding the reactivity of 8-Oxooct-4-enenitrile. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and stability.

Furthermore, quantum chemical methods enable the calculation of atomic charges, providing a quantitative measure of the electron distribution among the atoms within the molecule. This charge distribution is fundamental to understanding intermolecular interactions, reaction mechanisms, and the molecule's electrostatic potential.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | Data not available | Specify Method |

| LUMO Energy | Data not available | Specify Method |

| HOMO-LUMO Gap | Data not available | Specify Method |

| Dipole Moment | Data not available | Specify Method |

Note: Specific values are dependent on the chosen computational method and basis set. The table serves as a template for presenting such data when available.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Ab Initio Methods

The flexibility of the octene chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion. This is achieved through computational methods ranging from the computationally efficient molecular mechanics (MM) to the more accurate but demanding ab initio and DFT methods. cwu.edunih.gov

Molecular mechanics force fields can rapidly screen a large number of possible conformations, identifying low-energy candidates. These initial structures can then be further refined using higher-level ab initio or DFT calculations to obtain more accurate geometries and relative energies. chemrxiv.orgchemrxiv.org The results of these calculations are typically visualized as a potential energy landscape, where energy is plotted against one or more conformational degrees of freedom (e.g., dihedral angles). The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for their interconversion.

Understanding the conformational preferences and the energy barriers between different conformers is essential for predicting the molecule's physical properties and its behavior in chemical reactions.

Reaction Mechanism Elucidation: Transition State Modeling and Reaction Coordinate Analysis

Computational chemistry provides invaluable tools for elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction pathway and its structure and energy determine the reaction rate.

Methods such as the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are employed to map the minimum energy path connecting reactants and products through the transition state. This analysis, known as reaction coordinate analysis, provides a detailed picture of the geometric and electronic changes that occur as the reaction progresses. nih.gov By calculating the activation energy (the energy difference between the reactants and the transition state), theoretical predictions of reaction rates can be made. These computational studies can help to understand, for example, the reactivity of the nitrile group or the double bond in this compound in various chemical transformations.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical models. For instance, quantum chemical calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. doi.org The agreement between the calculated and experimental spectra can confirm the accuracy of the computed molecular structure. doi.org

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei, providing another stringent test for the computational methodology. Electronic excitation energies, calculated using time-dependent DFT (TD-DFT) or other excited-state methods, can be used to predict the molecule's ultraviolet-visible (UV-Vis) spectrum. rsc.org The comparison between theoretical and experimental spectra is a cornerstone of modern chemical research, allowing for the detailed structural and electronic characterization of molecules like this compound.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| Key IR Frequencies (cm⁻¹) | Data not available | Data not available |

| ¹H NMR Chemical Shifts (ppm) | Data not available | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available |

| UV-Vis λmax (nm) | Data not available | Data not available |

Note: This table illustrates how predicted and experimental data would be compared. Actual data is not currently available in the public domain.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of this compound

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, including its interactions with a solvent environment. mdpi.comchemrxiv.org In an MD simulation, the motion of each atom in the system is calculated by solving Newton's equations of motion. This approach allows for the exploration of the molecule's conformational space and the study of its dynamic properties in a more realistic, solvated environment. rsc.org

MD simulations are particularly useful for understanding how solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and reactivity. chemrxiv.orgmdpi.com By analyzing the trajectories generated from MD simulations, it is possible to calculate various properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations can provide insights into solvation energies, diffusion coefficients, and the time-dependent behavior of the molecule in solution.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of molecules and their biological activity or chemical reactivity. fiveable.mersc.orgijpsr.com For a compound like this compound, QSAR models could be developed to predict its reactivity in a particular class of reactions or its potential biological effects based on a set of calculated molecular descriptors. nih.gov

These descriptors can be derived from quantum chemical calculations and include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). youtube.com By applying statistical methods such as multiple linear regression or machine learning algorithms to a dataset of related nitrile compounds with known activities, a predictive QSAR model can be constructed. fiveable.me Such models are valuable in rational drug design and in the prediction of the properties of new, untested compounds. rsc.orgnih.gov

Applications of 8 Oxooct 4 Enenitrile As a Versatile Synthetic Intermediate and Research Probe

Potential Role as a Key Building Block in the Total Synthesis of Complex Natural Products

The unique arrangement of functional groups in 8-Oxooct-4-enenitrile suggests its potential as a valuable C8 building block in the assembly of complex natural products. The aldehyde could serve as a handle for carbon chain extension through various C-C bond-forming reactions such as aldol (B89426) additions, Wittig reactions, or Horner-Wadsworth-Emmons olefinations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a ketone, offering multiple pathways for further elaboration. The internal double bond allows for a range of transformations including stereoselective dihydroxylation, epoxidation, or hydrogenation.

Hypothetical Synthetic Applications:

| Target Natural Product Class | Potential Role of this compound | Key Transformations |

| Polyketides | Introduction of an eight-carbon fragment with differentiated termini. | Aldol reaction at the aldehyde, reduction/hydrolysis of the nitrile. |

| Alkaloids | Formation of nitrogen-containing heterocyclic cores. | Reduction of the nitrile to an amine followed by intramolecular cyclization. |

| Macrolides | Contribution to the macrocyclic backbone. | Ring-closing metathesis involving the alkene, functional group manipulation. |

Postulated Utilization in the Preparation of Advanced Organic Materials and Polymer Precursors

The bifunctional nature of this compound makes it a theoretical candidate for the synthesis of novel polymers and advanced organic materials. The aldehyde and nitrile groups could participate in polymerization reactions. For instance, the aldehyde could undergo polycondensation with suitable co-monomers, while the nitrile group could be involved in polymerization through trimerization to form triazine rings, leading to highly cross-linked and thermally stable polymers.

Theoretical Polymerization Strategies:

| Polymerization Type | Role of this compound | Potential Polymer Properties |

| Polycondensation | As a monomer containing an aldehyde functional group. | Thermosetting resins with potential for post-polymerization modification. |

| Cyclotrimerization | Nitrile groups forming triazine networks. | High thermal stability, chemical resistance. |

| Radical Polymerization | The alkene could potentially participate in radical copolymerization. | Functionalized polymers with pendant nitrile or aldehyde groups. |

Prospective Development of Medicinal Chemistry Scaffolds and Chemical Biology Probes

The structure of this compound contains pharmacophoric elements that could be exploited in medicinal chemistry. The unsaturated nitrile motif is present in some bioactive molecules. The aldehyde can be derivatized to form various heterocyclic scaffolds, which are prevalent in drug discovery. As a chemical biology probe, the aldehyde could be used to selectively label biomolecules containing aminooxy or hydrazide groups, and the nitrile could serve as an infrared reporter.

Hypothetical Bio-orthogonal Applications:

| Application | Reactive Handle | Potential Target |

| Protein Labeling | Aldehyde | Hydrazide or aminooxy-modified proteins |

| Bioactive Scaffold | Core structure | As a starting point for library synthesis |

| Infrared Probe | Nitrile | For tracking molecular interactions in biological systems |

Theoretical Applications in Catalyst Design and Ligand Synthesis

The functional groups within this compound offer handles for its incorporation into ligand structures for catalysis. The nitrile group can coordinate to metal centers, and the aldehyde provides a site for modification to introduce other coordinating groups, such as through reductive amination to form chelating amino-alcohol or diamine ligands. The olefinic bond could also be utilized in the synthesis of ligands for olefin metathesis catalysts.

Envisioned Use in Supramolecular Chemistry and Host-Guest Systems

In the realm of supramolecular chemistry, this compound could be envisioned as a guest molecule in host-guest systems, with its different functional groups interacting with a host molecule. The polar nitrile and aldehyde groups could engage in hydrogen bonding or dipole-dipole interactions, while the hydrophobic alkyl chain could interact with nonpolar cavities of a host. It could also be a building block for constructing larger host molecules.

Speculative Employment in Mechanistic Organic Chemistry Studies as a Reactive Probe

The reactivity of the conjugated system and the distinct functional groups in this compound could be harnessed to study reaction mechanisms. For example, it could act as a Michael acceptor to probe the reactivity of nucleophiles. The aldehyde could be used in studies of carbonyl addition reactions, and the nitrile group's electronic effects on the reactivity of the rest of the molecule could be investigated.

Biological and Biochemical Investigations Involving 8 Oxooct 4 Enenitrile

Biocatalytic Transformations and Enzymatic Derivatizations of 8-Oxooct-4-enenitrile

There is no available research detailing the use of enzymes or whole-cell biocatalysts for the transformation or derivatization of this compound. Studies on the application of enzymes such as hydrolases, oxidoreductases, or lyases to modify the structure of this compound have not been reported. Therefore, data on reaction conditions, enzyme specificity, substrate scope, and the synthesis of novel derivatives from this compound through biocatalytic methods are absent from the scientific record.

Potential as a Metabolite or Intermediate in Specific Biosynthetic Pathways

Currently, this compound has not been identified as a metabolite or an intermediate in any known biosynthetic pathways. Investigations into the metabolic routes of various organisms have not reported the natural occurrence or formation of this compound. As such, its role in primary or secondary metabolism remains unelucidated.

Interaction Studies with Biomolecules (e.g., Proteins, Nucleic Acids) in vitro and Mechanism of Action

There are no published in vitro studies examining the direct interaction of this compound with biomolecules such as proteins or nucleic acids. Consequently, information regarding its binding affinity, potential binding sites, and the mechanism of action at a molecular level is not available. Spectroscopic, calorimetric, or other biophysical data that would elucidate these interactions are absent from the literature.

Pharmacological Activity Screening and Structure-Activity Relationship (SAR) Studies in Non-Human Models

There is a lack of published data on the screening of this compound for any pharmacological activity in non-human models. Furthermore, without a set of biologically active analogues, no structure-activity relationship (SAR) studies have been conducted. Therefore, its potential therapeutic effects and the molecular features responsible for any such activities remain unknown.

Future Research Directions and Unresolved Challenges for 8 Oxooct 4 Enenitrile Research

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

A primary challenge in the study of 8-Oxooct-4-enenitrile is the development of synthetic pathways that can control its stereochemistry. Future research should focus on creating highly enantioselective and diastereoselective routes to access specific stereoisomers of the molecule. This would involve the exploration of various chiral catalysts, including transition metal complexes and organocatalysts, to induce asymmetry in the key bond-forming reactions. The development of such methods would be crucial for investigating the biological activities of individual stereoisomers, as different spatial arrangements of atoms can lead to vastly different physiological effects.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Potential Advantages | Key Challenges |

| Chiral Transition Metal Complexes | High turnover numbers, broad substrate scope | Sensitivity to air and moisture, potential for metal contamination |

| Organocatalysts | Metal-free, often robust and environmentally benign | Lower catalytic activity compared to metal catalysts |

| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions | Limited substrate scope, potential for denaturation |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a ketone, a carbon-carbon double bond, and a nitrile group in this compound suggests a rich and complex reactivity profile that is yet to be explored. Future investigations should aim to uncover novel reactivity patterns and unprecedented transformations of this molecule. This could involve subjecting the compound to a wide range of reaction conditions and reagents to probe the interplay between its functional groups. For example, studies could focus on intramolecular reactions, where different parts of the molecule react with each other to form complex ring structures. Understanding these fundamental reactions is a prerequisite for utilizing this compound as a versatile building block in organic synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound's chemistry, future research could focus on integrating its synthesis and reactions into flow chemistry and automated platforms. Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, offers advantages such as improved reaction control, enhanced safety, and easier scalability. Automating the synthesis and screening of derivatives of this compound would enable high-throughput experimentation, rapidly generating data on its reactivity and potential applications.

Advanced Computational Design for Predictive Synthesis and Functionality

Computational chemistry and molecular modeling can play a pivotal role in guiding future research on this compound. Advanced computational methods can be employed to predict stable conformations, analyze electronic properties, and model reaction pathways. This predictive power can help in designing more efficient synthetic routes and in identifying potential applications by simulating interactions with biological targets or materials. Such in silico studies can significantly reduce the experimental effort required to understand and utilize this compound.

Interdisciplinary Research Integrating this compound into Emerging Fields

The full potential of this compound may be realized through interdisciplinary collaborations. Integrating the study of this compound into emerging fields like chemical biology, nanotechnology, and sustainable chemistry could open up new avenues of research and application. For example, its unique structure could be incorporated into molecular probes for biological imaging or into functional materials with specific electronic or optical properties. Such collaborative efforts will be essential to fully explore the scientific and technological possibilities offered by this currently understudied molecule.

Q & A

Basic: What are the recommended synthetic routes for 8-Oxooct-4-enenitrile, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves a tandem oxidation-cyanation strategy. A validated approach includes:

- Step 1 : Cross-metathesis of allylic alcohols with acrylonitrile derivatives to introduce the nitrile group .

- Step 2 : Controlled oxidation of the resulting alkene using catalytic OsO₄ or RuO₄ under acidic conditions to form the ketone moiety .

- Purity Optimization : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the compound. Confirm purity (>98%) via GC-MS or ¹H NMR integration of diagnostic peaks (e.g., the α,β-unsaturated ketone proton at δ 6.8–7.2 ppm) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify the nitrile stretch (~2200 cm⁻¹) and conjugated ketone (C=O stretch at ~1700 cm⁻¹) .

- ¹³C NMR : Confirm the α,β-unsaturated ketone (δ 190–200 ppm for the carbonyl carbon) and nitrile carbon (δ 115–120 ppm) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺ at m/z 151.0634) and fragmentation patterns (e.g., loss of CO or CN groups) .

Advanced: How can contradictions in reported reaction yields for this compound synthesis be resolved?

Methodological Answer:

Contradictions often arise from:

- Variable Substrate Ratios : Optimize stoichiometry via Design of Experiments (DoE) to identify ideal molar ratios of acrylonitrile to allylic alcohol .

- Catalyst Deactivation : Monitor catalyst activity using in-situ FTIR to detect byproducts (e.g., over-oxidation to carboxylic acids) .

- Data Validation : Compare yields under identical conditions (temperature, solvent, catalyst loading) across studies. Use ANOVA to assess statistical significance of discrepancies .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with the B3LYP/6-311++G(d,p) basis set to model frontier molecular orbitals (FMOs) and predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics using GROMACS .

- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data from stopped-flow UV-Vis spectroscopy .

Basic: How should researchers design experiments to study the stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Plot ln[concentration] vs. time to determine rate constants (k) .

- Control : Include antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily mask the ketone with tert-butyldimethylsilyl (TBS) ether to prevent nucleophilic attack during nitrile reduction .

- Catalyst Screening : Test Pd/C, Raney Ni, or homogeneous catalysts (e.g., Shvo’s catalyst) for selective hydrogenation of the alkene without reducing the nitrile .

- In-Situ Monitoring : Use ReactIR to detect intermediates and adjust reaction parameters in real time .

Advanced: How can researchers address discrepancies between theoretical and experimental dipole moments of this compound?

Methodological Answer:

- Theoretical Refinement : Incorporate solvent polarization effects into DFT calculations using the PCM model .

- Experimental Calibration : Measure dipole moments in dilute solutions (e.g., benzene) via dielectric constant analysis to minimize intermolecular interactions .

- Error Analysis : Calculate percentage deviation and identify systematic errors (e.g., impurities in experimental samples) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use a fume hood due to potential cyanide release .

- Emergency Procedures : Neutralize spills with 10% NaHCO₃ solution. For inhalation exposure, administer 100% oxygen and monitor for cyanosis .

- Storage : Keep in amber glass vials under argon at –20°C to prevent photodegradation and hydrolysis .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate the metabolic pathways of this compound in biological systems?

Methodological Answer:

- Synthesis of Labeled Analogues : Incorporate ¹³C at the carbonyl carbon via Claisen condensation with labeled acetic anhydride .

- Tracer Studies : Adminstrate the labeled compound to cell cultures and track metabolites using LC-MS/MS. Compare fragmentation patterns to unlabeled controls .

- Data Interpretation : Use metabolic flux analysis (MFA) software (e.g., INCA) to map pathways and identify rate-limiting steps .

Advanced: What statistical approaches are recommended for analyzing nonlinear dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Model Fitting : Use a four-parameter logistic (4PL) model in GraphPad Prism to estimate EC₅₀ and Hill coefficients .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from dose-response curves .

- Uncertainty Quantification : Report confidence intervals (95% CI) for all parameters and perform bootstrap resampling to validate robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.